molecular formula C20H15NO B13962102 1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone

1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone

Cat. No.: B13962102
M. Wt: 285.3 g/mol
InChI Key: NWQMLIKIIDCRCU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under modified Darzen reaction conditions. This reaction proceeds through a cascade sequence of bromination, aldol condensation, and substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, bases for aldol condensation, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions include 3-hydroxy quinoline and other functionalized quinoline derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of critical biological processes, making it a valuable candidate for drug development .

Comparison with Similar Compounds

1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

1-[2-methyl-4-(2-phenylethynyl)quinolin-3-yl]ethanone

InChI

InChI=1S/C20H15NO/c1-14-20(15(2)22)18(13-12-16-8-4-3-5-9-16)17-10-6-7-11-19(17)21-14/h3-11H,1-2H3

InChI Key

NWQMLIKIIDCRCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)C)C#CC3=CC=CC=C3

Origin of Product

United States

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